

Spectroscopic Fingerprinting of Oleyl Methacrylate: A Technical Guide to NMR and FTIR Analysis

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Compound of Interest

Compound Name: *Oleyl methacrylate*

Cat. No.: *B076340*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **oleyl methacrylate**, a long-chain alkyl methacrylate of significant interest in polymer chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral features of this monomer, offering valuable insights for its identification, purity assessment, and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **oleyl methacrylate**. Both proton (^1H) and carbon-13 (^{13}C) NMR provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **oleyl methacrylate** is characterized by signals from the methacrylate vinyl group, the oleyl chain's double bond, the ester linkage, and the long aliphatic chain. Due to the absence of a publicly available, fully assigned spectrum for **oleyl methacrylate**, the following table presents expected chemical shifts based on the analysis of similar long-chain alkyl methacrylates.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Proton Count
Vinyl Proton (cis to C=O)	~ 6.1	Singlet	1H
Vinyl Proton (trans to C=O)	~ 5.5	Singlet	1H
Olefinic Protons (-CH=CH-)	~ 5.34	Multiplet	2H
Ester Methylene (-O-CH ₂ -)	~ 4.1	Triplet	2H
Allylic Protons (=CH-CH ₂ -)	~ 2.0	Multiplet	4H
Methacrylate Methyl (-C(CH ₃)=)	~ 1.9	Singlet	3H
Methylene Chain (-CH ₂ -) _n	~ 1.2-1.4	Multiplet	~ 22H
Terminal Methyl (-CH ₃)	~ 0.88	Triplet	3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of **oleyl methacrylate**. The table below outlines the anticipated chemical shifts for the key carbon atoms in the molecule.

Assignment	Chemical Shift (δ , ppm)
Carbonyl Carbon (-C=O)	~ 167
Quaternary Vinyl Carbon (-C(CH ₃)=)	~ 136
Methylene Vinyl Carbon (=CH ₂)	~ 125
Olefinic Carbons (-CH=CH-)	~ 130
Ester Methylene Carbon (-O-CH ₂ -)	~ 65
Methacrylate Methyl Carbon (-C(CH ₃)=)	~ 18
Methylene Chain Carbons (-CH ₂ -) _n	~ 22-32
Terminal Methyl Carbon (-CH ₃)	~ 14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in **oleyl methacrylate**. The spectrum is dominated by strong absorptions corresponding to the ester and alkene moieties.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3005	C-H Stretch (sp ²)	Vinyl and Olefinic
2925, 2855	C-H Stretch (sp ³)	Aliphatic CH ₂ and CH ₃
~ 1720	C=O Stretch	Ester Carbonyl
~ 1640	C=C Stretch	Methacrylate Vinyl
~ 1460	C-H Bend	Aliphatic CH ₂ and CH ₃
~ 1160	C-O Stretch	Ester
~ 940	=C-H Bend (out-of-plane)	Vinyl

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **oleyl methacrylate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 300-500 MHz
- Solvent: CDCl_3
- Temperature: 25 °C
- Pulse Sequence: Standard single pulse
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75-125 MHz
- Solvent: CDCl_3
- Temperature: 25 °C
- Pulse Sequence: Proton-decoupled single pulse
- Number of Scans: 1024 or more for good signal-to-noise
- Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation:

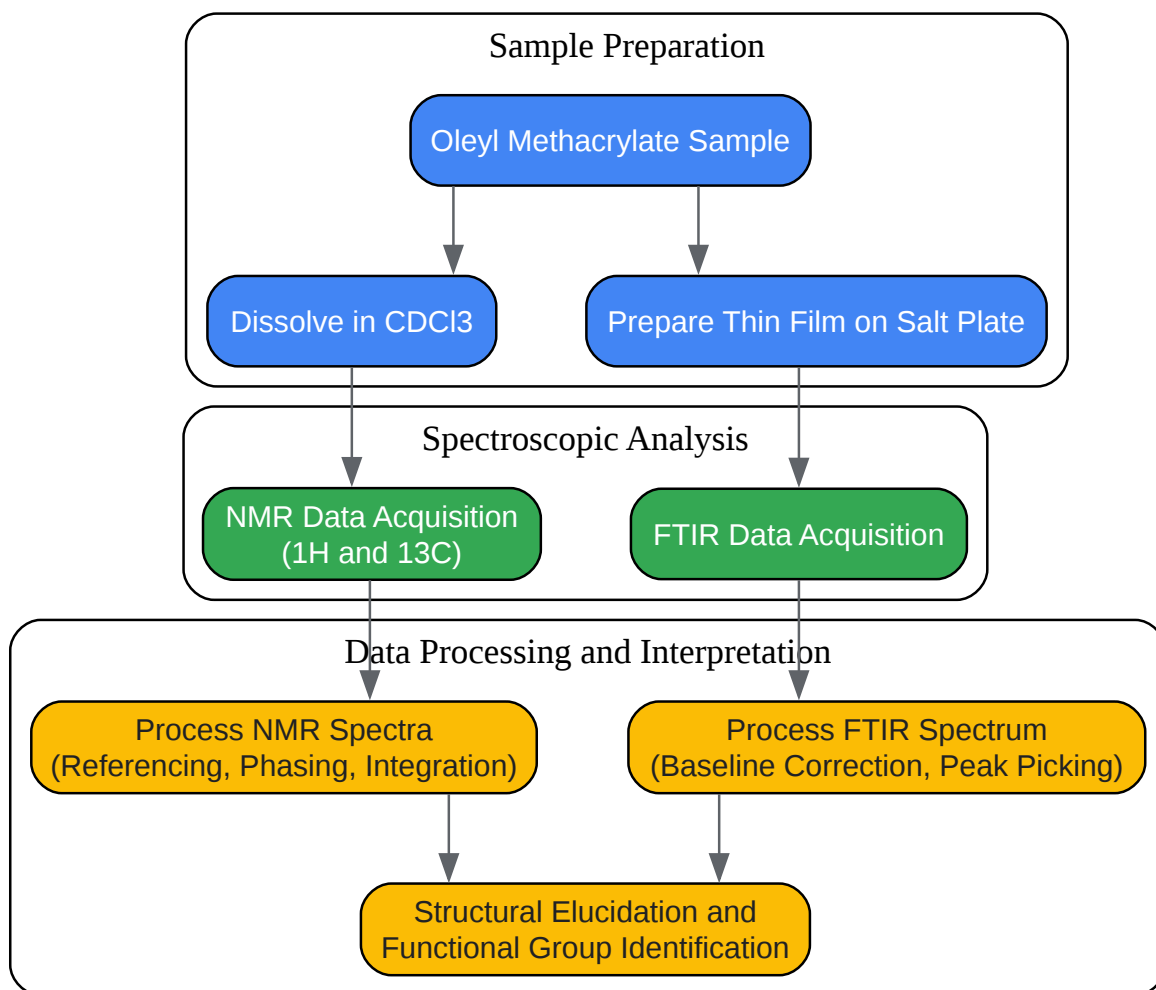
- As **oleyl methacrylate** is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).
- Place one drop of the sample onto one salt plate and gently place a second salt plate on top to create a thin, uniform film.

Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

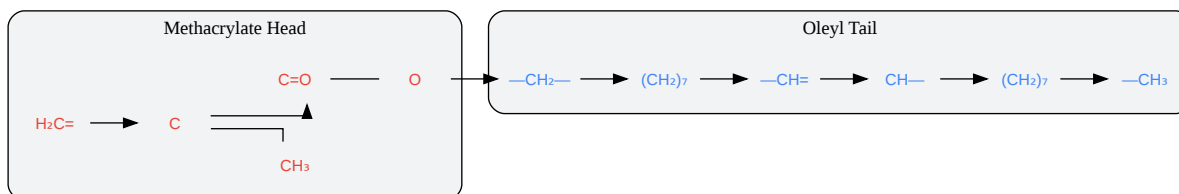
Visualized Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **oleyl methacrylate** and the key signaling groups within its molecular structure.



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Experimental workflow for the spectroscopic analysis of **oleyl methacrylate**.



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Key functional groups of **oleyl methacrylate** for spectroscopic assignment.

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